molecular formula C16H20N2O2 B15058935 3-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

3-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B15058935
M. Wt: 272.34 g/mol
InChI Key: XBYWRVPCFJZPQS-UHFFFAOYSA-N
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Description

3-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (hereafter referred to as the target compound) is a synthetic organic molecule featuring a pyrazole core substituted with a 4-ethylphenyl group at the 1-position and methyl groups at the 3- and 5-positions. The propanoic acid moiety is attached to the 4-position of the pyrazole ring. Its molecular formula is C₁₇H₂₀N₂O₂ (molecular weight: 284.35 g/mol).

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

3-[1-(4-ethylphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid

InChI

InChI=1S/C16H20N2O2/c1-4-13-5-7-14(8-6-13)18-12(3)15(11(2)17-18)9-10-16(19)20/h5-8H,4,9-10H2,1-3H3,(H,19,20)

InChI Key

XBYWRVPCFJZPQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C(=N2)C)CCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 4-ethyl-3,5-dimethyl-1-phenyl-1,3-pentanedione.

    Substitution Reactions: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where ethylbenzene reacts with the pyrazole ring in the presence of a Lewis acid catalyst.

    Introduction of the Propanoic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of 3-phenylpropanoic acid derivatives modified with heterocyclic or aromatic substituents. Key analogs and their distinguishing features are outlined below:

Compound A : 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (from Streptomyces coelicolor)
  • Structure : Chlorinated phenyl group with hydroxyl substitution.
  • Molecular Formula : C₉H₈Cl₂O₃
  • Key Differences :
    • Chlorine atoms and hydroxyl group increase polarity, reducing lipophilicity.
    • Demonstrates selective antimicrobial activity against E. coli and S. aureus .
Compound B : 3-[7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
  • Structure: Triazolopyrimidine core linked to a pyrazole-propanoic acid moiety.
  • Molecular Formula : C₁₇H₁₈N₆O₂
  • Likely targets enzymes or receptors requiring planar heterocyclic interactions .
  • Comparison : The target compound’s simpler pyrazole-phenyl system may limit target specificity but reduce synthetic complexity.
Compound C : 3-(1-(4-(4-Fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
  • Structure : Thiazole ring substituted with fluorophenyl and pyrazole groups.
  • Molecular Formula : C₁₇H₁₅FN₂O₂S
  • Key Differences :
    • Thiazole and fluorine substituents introduce electronegative regions, altering electronic distribution.
    • Fluorine may enhance metabolic stability and binding affinity to hydrophobic pockets .
Compound D : 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid
  • Molecular Formula : C₁₄H₁₆N₂O₂
  • Key Differences :
    • Absence of ethyl group reduces lipophilicity (clogP ≈ 2.5 vs. ~3.2 for the target compound).
    • Used in crystallography studies for protein-ligand interaction analysis .
  • Comparison : The target compound’s ethyl group may improve tissue penetration but increase off-target interactions.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Weight 284.35 247.08 338.37 330.38 244.29
H-Bond Donors 1 2 1 1 1
H-Bond Acceptors 4 4 6 5 3
Lipophilicity (clogP) ~3.2 ~1.8 ~2.1 ~3.5 ~2.5

Note: clogP values estimated based on structural features.

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